molecular formula C22H18O4 B11605605 9-(3-methoxyphenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

9-(3-methoxyphenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

Cat. No.: B11605605
M. Wt: 346.4 g/mol
InChI Key: XFXPQMMWWMORIZ-UHFFFAOYSA-N
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Description

9-(3-methoxyphenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 9-(3-methoxyphenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which 9-(3-methoxyphenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and signaling pathways that are crucial for cellular functions. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds to 9-(3-methoxyphenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one include other furochromene derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

14-(3-methoxyphenyl)-10-methyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one

InChI

InChI=1S/C22H18O4/c1-12-20-18(19(11-25-20)13-5-3-6-14(9-13)24-2)10-17-15-7-4-8-16(15)22(23)26-21(12)17/h3,5-6,9-11H,4,7-8H2,1-2H3

InChI Key

XFXPQMMWWMORIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)C(=CO2)C5=CC(=CC=C5)OC

Origin of Product

United States

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